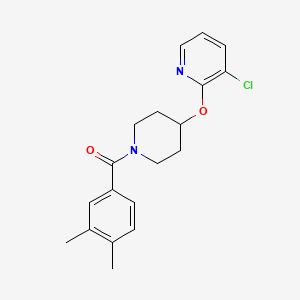

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone

説明

特性

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-13-5-6-15(12-14(13)2)19(23)22-10-7-16(8-11-22)24-18-17(20)4-3-9-21-18/h3-6,9,12,16H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYVXBHFXSUOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves multiple steps:

Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.

Coupling Reactions: The chloropyridine and piperidine intermediates are coupled using nucleophilic substitution reactions, often facilitated by bases like potassium carbonate.

Final Assembly: The dimethylphenyl group is introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.

Reduction: Reduction reactions could target the chloropyridine moiety or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chloropyridine and dimethylphenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Bases like sodium hydride or acids like sulfuric acid, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Chemistry

In chemistry, (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound might be investigated for its potential as a ligand in receptor studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound might find applications in the development of new polymers, coatings, or other materials with specific desired properties.

作用機序

The mechanism of action for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

類似化合物との比較

Table 1: Structural and Functional Comparison

Functional Group Impact

- Chlorine vs.

- Piperidine vs. Morpholine Cores : Morpholine-containing analogues exhibit improved solubility due to the oxygen atom’s polarity, whereas the piperidine core in the target compound may favor lipophilicity and blood-brain barrier penetration .

- Aromatic Systems : The 3,4-dimethylphenyl group in the target compound introduces steric hindrance and moderate hydrophobicity, contrasting with the planar 4-bromophenyl group in analogues, which may enhance π-π stacking interactions .

Pharmacological and Physicochemical Trends

- Metabolic Stability: Piperidine-based methanones (including the target compound) generally show higher metabolic stability than morpholine derivatives due to reduced susceptibility to oxidative metabolism .

- Binding Affinity : The 3-chloropyridinyloxy group in the target compound may confer selectivity for certain neurotransmitter receptors over triazole-containing analogues, which are often prioritized for enzyme inhibition .

Research Findings and Limitations

- In Silico Predictions : Molecular docking studies suggest moderate affinity for dopamine D2-like receptors, though experimental validation is lacking .

- Synthetic Accessibility : The compound’s synthesis route is more complex than triazole-containing analogues due to the pyridinyloxy linkage, which requires stringent reaction conditions .

生物活性

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone , designated by CAS number 1448044-17-4 , is a complex organic molecule with potential pharmacological applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.9 g/mol . The structure comprises a piperidine ring linked to a chloropyridine group and a dimethylphenyl moiety via a methanone functional group. The presence of various functional groups suggests diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O2 |

| Molecular Weight | 396.9 g/mol |

| CAS Number | 1448044-17-4 |

Antitumor Activity

Research indicates that pyrazole derivatives, which share structural similarities with the target compound, exhibit significant antitumor properties. Specifically, compounds that inhibit key pathways such as BRAF(V600E) and EGFR have shown promise in cancer treatment . The chloropyridine moiety may enhance the interaction with these targets due to its electron-withdrawing properties, potentially increasing the compound's efficacy against tumor cells.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Studies on similar piperidine derivatives have demonstrated effectiveness against various bacterial strains and fungi. The presence of the chloropyridine group may contribute to this activity by enhancing lipophilicity, allowing better penetration through microbial membranes.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both cancerous and pathogenic cells .

- Receptor Antagonism : The structural features suggest potential antagonistic activity at various receptors involved in inflammatory and immune responses.

Case Studies

-

Study on Dihydroorotate Dehydrogenase Inhibition :

- A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit DHODH.

- Results indicated that certain derivatives exhibited higher potency than established inhibitors like brequinar, suggesting that modifications similar to those in this compound could yield promising new inhibitors .

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition rates, particularly for compounds with halogenated aromatic groups, indicating a potential for this compound in treating infections.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Chlorine Substitution : The presence of chlorine on the pyridine ring enhances electron-withdrawing properties, which may improve binding affinity to target enzymes or receptors.

- Piperidine Ring Modifications : Alterations to the piperidine structure can impact solubility and bioavailability.

- Aromatic Ring Variations : Modifying substituents on the phenyl ring can lead to improved selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone?

- Methodological Answer: Multi-step synthesis protocols typically involve coupling reactions between substituted piperidine and chloropyridinyl intermediates. Critical parameters include solvent choice (e.g., dichloromethane or chloroform), reaction temperature (often 0–25°C), and stoichiometric ratios of reagents like NaOH or coupling agents. For example, highlights the use of NaOH in dichloromethane for analogous piperidine-pyridine coupling, emphasizing the need for controlled pH to avoid side reactions. Purification via column chromatography (e.g., n-hexane/EtOAC gradients) is recommended to achieve >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer: ¹H-NMR and ¹³C-NMR are critical for confirming atom connectivity and stereochemistry. For example, the integration ratio of aromatic protons (3,4-dimethylphenyl group) vs. piperidinyl protons can validate substitution patterns. and demonstrate how chemical shifts in the δ 6.5–8.5 ppm range (aromatic protons) and δ 2.5–4.0 ppm (piperidinyl/ether oxygens) distinguish between regioisomers. Contradictions in splitting patterns may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer: Initial screening should focus on kinase inhibition or receptor-binding assays (e.g., GPCRs), given structural similarities to kinase-targeting benzoylpiperidine derivatives (). Cell viability assays (e.g., MTT) in cancer or neuronal cell lines can assess cytotoxicity. highlights HPLC-based purity (>95%) as a prerequisite for reliable bioactivity data to avoid confounding results from impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer: Systematic modification of substituents (e.g., chloropyridinyl, dimethylphenyl) followed by computational docking (e.g., AutoDock Vina) can identify critical binding motifs. For example, suggests halogenated pyridinyl groups enhance kinase affinity. Parallel synthesis of analogs (e.g., fluorophenyl vs. methoxyphenyl) and comparative IC₅₀ profiling against related targets (e.g., EGFR vs. VEGFR kinases) can isolate selectivity drivers .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

- Methodological Answer: Prodrug derivatization (e.g., phosphate esters of the hydroxyl group) or formulation with cyclodextrins/PLGA nanoparticles can enhance bioavailability. and emphasize the importance of logP calculations (via HPLC) to predict solubility. For acute toxicity assessments, staggered dosing in rodent models with plasma LC-MS monitoring is advised to track metabolite profiles .

Q. How can conflicting spectral data (e.g., mass vs. NMR) be resolved during characterization?

- Methodological Answer: Contradictions between high-resolution mass spectrometry (HRMS) and NMR often arise from isotopic impurities or tautomeric forms. Isotopic labeling (e.g., deuterated solvents) or tandem MS/MS fragmentation can clarify molecular ion peaks. and recommend cross-validation with elemental analysis (C, H, N % within 0.4% of theoretical values) to confirm stoichiometry .

Analytical and Safety Considerations

Q. What advanced chromatographic methods optimize purity assessment?

- Methodological Answer: Reverse-phase HPLC with photodiode array detection (e.g., 254 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves co-eluting impurities. and note retention times (e.g., 11–13 minutes) and peak symmetry as critical quality metrics. For chiral purity, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are essential .

Q. What safety protocols mitigate risks associated with reactive intermediates?

- Methodological Answer: Chloropyridinyl intermediates (potential genotoxins) require handling in fume hoods with double-gloving and solvent-resistant PPE. , and 14 mandate storage under inert gas (N₂/Ar) at –20°C to prevent degradation. Spill containment kits (e.g., for halogenated solvents) and emergency neutralization protocols (e.g., sodium bicarbonate for acid leaks) are critical .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational docking and experimental IC₅₀ values?

- Methodological Answer: Discrepancies often arise from ligand flexibility or solvent effects unaccounted for in docking. Free-energy perturbation (FEP) or molecular dynamics simulations (e.g., Desmond) can refine binding affinity predictions. and advise correlating experimental IC₅₀ with cellular uptake studies (e.g., fluorescent tagging) to assess membrane permeability’s role in efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。